2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide

Description

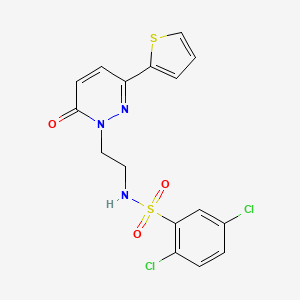

2,5-Dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide is a complex small molecule featuring:

- A pyridazinone core (6-oxo-pyridazine) substituted with a thiophen-2-yl group at position 3.

- A benzenesulfonamide moiety at position N-1 of the pyridazinone, with 2,5-dichloro substitutions on the benzene ring.

- An ethyl linker bridging the pyridazinone and benzenesulfonamide groups.

Properties

IUPAC Name |

2,5-dichloro-N-[2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O3S2/c17-11-3-4-12(18)15(10-11)26(23,24)19-7-8-21-16(22)6-5-13(20-21)14-2-1-9-25-14/h1-6,9-10,19H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXYNWKKEZWMFTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=O)C=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide, with the CAS number 946341-51-1, is a compound of significant interest due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : CHClNOS

- Molecular Weight : 430.3 g/mol

- Structure : The compound features a sulfonamide group, a pyridazine ring, and a thiophene moiety which are crucial for its biological activity .

1. Anti-inflammatory Activity

Recent studies have demonstrated that compounds with similar structures exhibit notable anti-inflammatory effects. For instance, derivatives containing the sulfonamide moiety have shown promising results in inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. In vitro assays revealed that certain derivatives exhibited up to 82.9% inhibition of edema compared to standard drugs like celecoxib and diclofenac .

Table 1: Comparison of Anti-inflammatory Activity

| Compound | COX-1 Inhibition (%) | COX-2 Inhibition (%) | Reference Drug Comparison |

|---|---|---|---|

| 2,5-Dichloro... | 71.2 | 85.6 | Celecoxib |

| Other Derivatives | 71.2 - 82.9 | Varies | Diclofenac |

2. Cytotoxicity

The cytotoxic effects of this compound were evaluated using the National Cancer Institute (NCI) 59 cell line panel. The results indicated weak positive cytotoxic effects at a concentration of 10 µM, with a percentage growth inhibition (PCE) ranging from 2/59 to 5/59 when compared to the standard drug imatinib (PCE = 20/59) .

Table 2: Cytotoxicity Results in NCI Cell Lines

| Compound | PCE (Percentage Growth Inhibition) | Reference Drug PCE |

|---|---|---|

| 2,5-Dichloro... | 2/59 - 5/59 | Imatinib (20/59) |

3. Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the thiophene and pyridazine components significantly impact the compound's biological efficacy. The presence of electron-withdrawing groups enhances the anti-inflammatory and cytotoxic properties of these compounds, making them potential candidates for further development in therapeutic applications .

Case Studies

A notable case study involved evaluating the anti-inflammatory and cytotoxic properties of several derivatives similar to this compound. The study highlighted that compounds with higher selectivity towards COX-2 exhibited better anti-inflammatory effects without significant ulcerogenic activity .

Scientific Research Applications

Antitumor Activity

Recent studies have investigated the antitumor properties of sulfonamide derivatives, including 2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.

-

Mechanism of Action :

- The compound may induce apoptosis in cancer cells by disrupting cellular signaling pathways.

- Molecular modeling studies suggest that the compound can effectively bind to target proteins involved in cancer progression.

-

Case Studies :

- In a study involving derivatives of benzenesulfonamides, compounds demonstrated significant cytotoxicity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines .

- A quantitative structure–activity relationship (QSAR) analysis indicated that modifications to the thiophene and pyridazine moieties could enhance antitumor activity .

Antimicrobial Properties

In addition to its anticancer potential, the compound has been evaluated for antimicrobial activity against various pathogens.

- Antibacterial Activity :

- Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

- A study highlighted that new thiopyrimidine–benzenesulfonamide compounds exhibited strong antibacterial properties against pathogens such as E. coli and S. aureus, suggesting potential therapeutic applications for treating infections .

Comparison with Similar Compounds

(a) Pyridazinone vs. Thiazolo-Pyrimidine Derivatives

Compounds 11a and 11b () feature a thiazolo[3,2-a]pyrimidine core instead of pyridazinone. While pyridazinone is a six-membered di-aza ring with one ketone group, thiazolo-pyrimidine is a fused bicyclic system with sulfur and nitrogen atoms. This difference impacts electronic properties:

- Thiazolo-pyrimidine : Contains a thiazole ring, introducing sulfur-mediated hydrophobic interactions .

Both cores are substituted with aromatic groups (e.g., thiophene in the target compound vs. 5-methylfuran-2-yl in 11a/11b). Thiophene’s electron-rich nature may favor π-π stacking compared to furan’s oxygen-driven polarity .

(b) Pyridazinone vs. Pyrimido-Quinazoline Derivatives

Compound 12 () contains a pyrimido[2,1-b]quinazoline core, a tricyclic system with extended conjugation.

Functional Group Comparisons

(a) Sulfonamide vs. Sulfonate and Amine Oxide Groups

The target compound’s benzenesulfonamide group differs from 4-methylbenzenesulfonate in compound e () and amine oxide in compound d ():

- Sulfonamide : Forms strong hydrogen bonds via NH and SO2 groups, often critical for enzyme inhibition (e.g., carbonic anhydrase inhibitors).

- Sulfonate : Less basic than sulfonamide, with higher solubility in polar solvents .

- Amine Oxide : Polar and zwitterionic, enhancing solubility but reducing membrane permeability .

(b) Chloro vs. Methyl/Cyano Substituents

The 2,5-dichloro substituents on the target’s benzene ring are stronger electron-withdrawing groups compared to the methyl (11a) or cyano (11b) groups in . This increases the compound’s lipophilicity (logP) and may influence metabolic stability .

Research Findings and Implications

Substituent Effects: The 2,5-dichloro groups on the target compound may enhance metabolic stability over methyl/cyano substituents, which are prone to oxidative metabolism .

Synthetic Challenges: Lower yields for tricyclic systems (e.g., 12 at 57%) suggest that pyridazinone derivatives (target) could be more synthetically accessible if similar methods apply .

Functional Group Trade-offs : Sulfonamides (target) balance hydrogen-bonding and lipophilicity better than sulfonates (compound e), making them preferable for drug design .

Q & A

Basic Synthesis: What are the optimal reaction conditions for synthesizing 2,5-dichloro-N-(2-(6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl)ethyl)benzenesulfonamide?

Answer:

The synthesis typically involves refluxing intermediates in a mixed solvent system (e.g., acetic anhydride/acetic acid) with sodium acetate as a catalyst. For example, analogous pyridazinone derivatives are synthesized via 2-hour reflux with aromatic aldehydes, yielding ~68% after crystallization . Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., acetic anhydride) enhance electrophilic substitution.

- Catalyst : Sodium acetate aids in deprotonation and accelerates cyclization.

- Purification : Crystallization from DMF/water or ethanol ensures high purity.

Advanced Synthesis: How can regioselectivity be controlled during pyridazine ring functionalization?

Answer:

Regioselectivity in pyridazine systems is influenced by steric and electronic factors. Strategies include:

- Protecting groups : Temporarily block reactive sites (e.g., thiophene sulfur) to direct substitution to the 3-position .

- Catalytic modulation : Use Lewis acids (e.g., SnCl₄) to stabilize transition states, as seen in similar heterocyclic syntheses .

- Temperature control : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic stability .

Basic Characterization: Which spectroscopic techniques are critical for confirming the compound’s structure?

Answer:

A multi-technique approach is essential:

- IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O stretches at ~1,150 cm⁻¹, pyridazinone C=O at ~1,700 cm⁻¹) .

- NMR :

- ¹H NMR: Thiophene protons appear as doublets (δ 6.5–7.5 ppm); pyridazine NH signals are exchangeable .

- ¹³C NMR: Carbonyl carbons resonate at ~165–175 ppm .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 386–403 in analogous compounds) confirm the molecular formula .

Advanced Characterization: How can overlapping NMR signals be resolved for accurate structural assignment?

Answer:

- 2D NMR techniques : HSQC and HMBC correlate ¹H-¹³C couplings to resolve crowded regions (e.g., differentiating thiophene and pyridazine protons) .

- Deuterium exchange : Identify exchangeable protons (e.g., NH groups) by treating with D₂O .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes (e.g., ring puckering) .

Biological Evaluation: What methodological framework is recommended for assessing the compound’s bioactivity?

Answer:

Design in vitro assays targeting relevant pathways (e.g., enzyme inhibition):

- Enzyme inhibition : Use fluorogenic substrates to measure IC₅₀ values for kinases or proteases.

- Cell-based assays : Test cytotoxicity in cancer lines (e.g., MTT assay) and compare to structurally related sulfonamides with known antiviral activity .

- Dose-response curves : Fit data using nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀ values.

Environmental Impact: How can researchers evaluate the compound’s persistence in aquatic systems?

Answer:

Follow the INCHEMBIOL project framework :

- Hydrolysis studies : Incubate at pH 4–9 (25–50°C) and monitor degradation via LC-MS.

- Photolysis : Expose to UV light (λ = 254–365 nm) and quantify byproducts.

- Biodegradation : Use OECD 301F tests with activated sludge to assess microbial breakdown.

Data Contradictions: How should discrepancies in reaction yields be addressed?

Answer:

- Solvent ratio optimization : shows acetic anhydride/acetic acid (10/20 mL) gives 68% yield, but slight variations (e.g., 15/15 mL) may alter kinetics.

- Catalyst loading : Excess sodium acetate (>0.5 g) might promote side reactions (e.g., over-acetylation) .

- Reproducibility : Standardize moisture-sensitive steps (e.g., anhydrous Na₂SO₄ for drying) .

Advanced Mechanistic Studies: What computational tools can predict binding modes with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).

- MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess binding stability.

- QSAR : Corrogate substituent effects (e.g., Cl vs. OMe) on activity using MOE or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.